5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole
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Overview
Description
5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring and a thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole typically involves the reaction of 4-chloro-2,3-dihydro-1,1-dioxido-3-thiophene with 3-methyl-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Researchers are investigating its mechanism of action and efficacy in various disease models.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in pathogens, leading to cell death. In anti-inflammatory applications, it modulates the activity of enzymes involved in the inflammatory response, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-1H-1,2,4-triazole
- 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-ethyl-1H-1,2,4-triazole
- 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-phenyl-1H-1,2,4-triazole
Uniqueness
The uniqueness of 5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a triazole ring enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
321580-99-8 |
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Molecular Formula |
C7H8ClN3O2S2 |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
4-chloro-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C7H8ClN3O2S2/c1-4-9-7(11-10-4)14-6-3-15(12,13)2-5(6)8/h2,6H,3H2,1H3,(H,9,10,11) |
InChI Key |
SADAYKFFHVMONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC2CS(=O)(=O)C=C2Cl |
Origin of Product |
United States |
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